molecular formula C9H8N2O B1321198 7-methyl-1H-indazole-3-carbaldehyde CAS No. 1000340-51-1

7-methyl-1H-indazole-3-carbaldehyde

Cat. No.: B1321198
CAS No.: 1000340-51-1
M. Wt: 160.17 g/mol
InChI Key: ZAOWDKPCEJINJP-UHFFFAOYSA-N
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Description

7-Methyl-1H-indazole-3-carbaldehyde (CAS: 1000340-51-1) is a heterocyclic organic compound featuring an indazole core substituted with a methyl group at position 7 and an aldehyde functional group at position 3. Its molecular formula is C₁₀H₁₀N₂O, with a molecular weight of 174.20 g/mol. The aldehyde group at position 3 makes it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly for forming Schiff bases or serving as a precursor for further functionalization.

Properties

IUPAC Name

7-methyl-2H-indazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6-3-2-4-7-8(5-12)10-11-9(6)7/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAOWDKPCEJINJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=C(NN=C12)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40610283
Record name 7-Methyl-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000340-51-1
Record name 7-Methyl-1H-indazole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000340-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methyl-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Specific Comparisons

Halogen vs. Methyl Substitution
  • This could enhance reactivity in nucleophilic addition reactions. Chlorine’s higher atomic weight and electronegativity may reduce solubility in nonpolar solvents relative to the methyl-substituted compound.
Positional Isomerism
  • 6-Methyl-1H-indazole-3-carbaldehyde (C₉H₈N₂O, MW: 160.17 g/mol):
    • Methyl substitution at position 6 alters the electronic distribution of the indazole ring. This positional shift may affect hydrogen-bonding interactions or aromatic stacking in supramolecular assemblies.
  • This could lower reactivity compared to monosubstituted analogs.

Functional Group Comparisons

Aldehyde vs. Carboxylic Acid
  • 3-Phenyl-1H-indazole-7-carboxylic acid hydrochloride (C₁₄H₁₁N₂O₂·HCl):
    • The carboxylic acid group at position 7 introduces acidity (pKa ~2–3), enabling salt formation (e.g., hydrochloride), which enhances water solubility. This contrasts with the neutral aldehyde group in the target compound.
    • The phenyl group at position 3 provides π-π stacking capability, useful in crystal engineering or receptor binding.
Indole vs. Indazole Derivatives
  • 3-(1-Benzyl-1H-imidazol-5-yl)-7-chloro-1H-indole (Compound 47): The indole core lacks the N–N bond present in indazoles, altering electronic properties and hydrogen-bonding capacity.
Table 1: Key Properties of Selected Compounds
Compound Name Substituents (Position) Molecular Formula MW (g/mol) Notable Properties
7-Methyl-1H-indazole-3-carbaldehyde Methyl (7), Aldehyde (3) C₁₀H₁₀N₂O 174.20 High reactivity at aldehyde group
7-Chloro-1H-indazole-3-carbaldehyde Chloro (7), Aldehyde (3) C₈H₅ClN₂O 192.60 Enhanced electrophilicity
6-Methyl-1H-indazole-3-carbaldehyde Methyl (6), Aldehyde (3) C₉H₈N₂O 160.17 Altered electronic profile
3-Phenyl-1H-indazole-7-carboxylic acid·HCl Phenyl (3), COOH (7) C₁₄H₁₁N₂O₂·HCl 278.71 Improved solubility via salt formation

Biological Activity

7-Methyl-1H-indazole-3-carbaldehyde is a compound belonging to the indazole family, recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in anticancer and antimicrobial therapies. This article explores the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H8N2OC_9H_8N_2O, with a molecular weight of approximately 164.17 g/mol. The structure features a methyl group at the 7-position and an aldehyde group at the 3-position of the indazole ring, contributing to its unique reactivity and biological properties.

PropertyValue
Molecular FormulaC9H8N2OC_9H_8N_2O
Molecular Weight164.17 g/mol
CAS Number1000340-51-1
Chemical StructureChemical Structure

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, modulating their activity and influencing key biochemical pathways such as:

  • Signal Transduction : Involvement in pathways that regulate cell growth and apoptosis.
  • Gene Expression : Modulation of transcription factors leading to altered gene expression profiles.

Indazole derivatives, including this compound, have shown promising results in inducing apoptosis in cancer cells, suggesting their potential as anticancer agents .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that this compound can inhibit the growth of various cancer cell lines through apoptosis induction. The mechanism involves the activation of caspases, which are essential for programmed cell death.

Case Study:
In vitro studies using human breast cancer cell lines revealed that treatment with this compound at concentrations ranging from 10 µM to 50 µM resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM .

Antimicrobial Activity

The compound also displays antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its efficacy is attributed to its ability to inhibit bacterial protein synthesis and disrupt nucleic acid synthesis.

Minimum Inhibitory Concentration (MIC) Data:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15.625 - 62.5
Escherichia coli>125
Enterococcus faecalis62.5 - 125

These findings indicate that the compound has bactericidal effects, particularly against Staphylococcus aureus, a common pathogen associated with infections .

Research Applications

This compound serves as a precursor for synthesizing various biologically active compounds. Its applications extend beyond medicinal chemistry into fields such as:

  • Drug Development : Used in designing kinase inhibitors.
  • Synthetic Chemistry : Acts as a building block for more complex heterocyclic compounds.

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